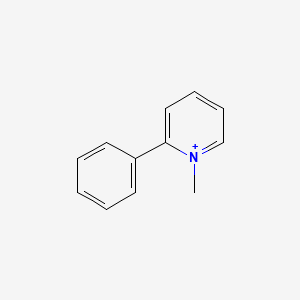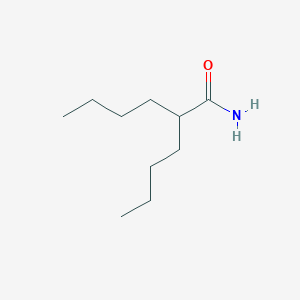![molecular formula C4H6Cl3OPS B14646006 [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride CAS No. 53677-38-6](/img/structure/B14646006.png)
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is a chemical compound known for its unique structure and reactivity. It contains a phosphonic dichloride group, which is often involved in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride typically involves the reaction of a suitable phosphonic acid derivative with thionyl chloride (SOCl₂) in the presence of a chlorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme can be represented as follows:
R-PO(OH)₂+SOCl₂→R-POCl₂+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form phosphonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (R-NH₂), alcohols (R-OH), and thiols (R-SH) are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution: Formation of phosphonic esters, amides, or thiophosphonates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phosphonic acid derivatives.
Applications De Recherche Scientifique
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of [2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of organophosphorus compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-Chloro-2-(methylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(propylsulfanyl)ethenyl]phosphonic dichloride
- [2-Chloro-2-(butylsulfanyl)ethenyl]phosphonic dichloride
Uniqueness
[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other analogs may not be as effective.
Propriétés
Numéro CAS |
53677-38-6 |
|---|---|
Formule moléculaire |
C4H6Cl3OPS |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
1-chloro-2-dichlorophosphoryl-1-ethylsulfanylethene |
InChI |
InChI=1S/C4H6Cl3OPS/c1-2-10-4(5)3-9(6,7)8/h3H,2H2,1H3 |
Clé InChI |
RWFZZRMDTMEUJZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


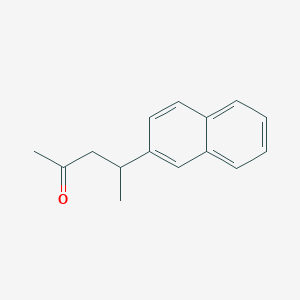
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
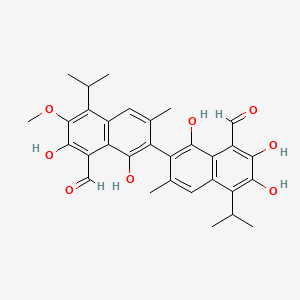

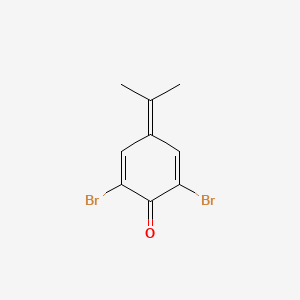
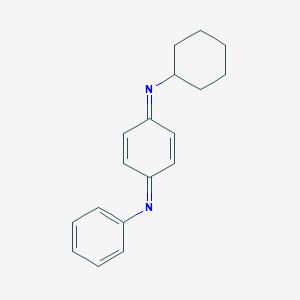
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)
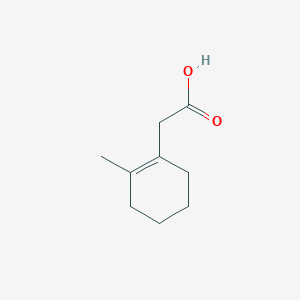
![2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14645970.png)
